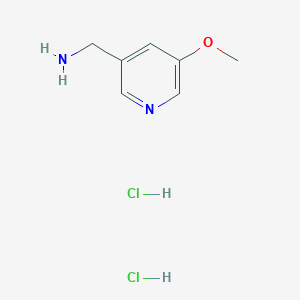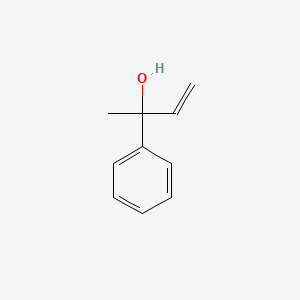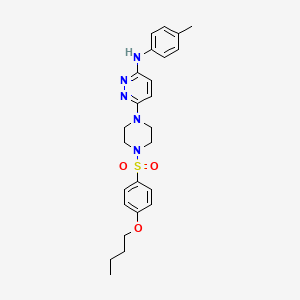
6-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine is a chemical compound that has been synthesized for scientific research purposes. This compound is of interest to researchers due to its potential applications in various fields of study, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Synthesis and Biological Applications
Antimicrobial and Antimalarial Activity : Bhatt, Kant, and Singh (2016) synthesized sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety. These compounds, which are structurally related to the chemical of interest, demonstrated in vitro antimicrobial activity against gram-positive and gram-negative bacteria and antifungal and antimalarial activity (Bhatt, Kant, & Singh, 2016).
Anti-Diabetic Potential : Bindu, Vijayalakshmi, and Manikandan (2019) explored a family of triazolo-pyridazine-6-yl-substituted piperazines for their Dipeptidyl peptidase-4 (DPP-4) inhibition potential. These compounds are structurally similar to the molecule and were found to have significant anti-diabetic properties, demonstrating excellent antioxidant and insulinotropic activity (Bindu, Vijayalakshmi, & Manikandan, 2019).
Anticancer Properties : Mallesha et al. (2012) reported the synthesis of new 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives with significant antiproliferative effects against human cancer cell lines. This research is relevant as it demonstrates the potential of similar compounds in cancer treatment (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antipsychotic Potential : Raviña et al. (2000) synthesized a series of butyrophenones with affinity for dopamine and serotonin receptors. Their research provides insights into the neurochemical applications of compounds structurally akin to the one , suggesting potential uses in the treatment of psychiatric disorders (Raviña et al., 2000).
Chemical Synthesis and Characterization
Novel Synthetic Methods : Hannachi, Vidal, Mulatier, and Collet (2004) detailed a method for the electrophilic amination of amino acids with N-Boc-oxaziridines, leading to the preparation of piperazic acid derivatives. This research is relevant for understanding the synthetic routes that could be applied to the molecule (Hannachi, Vidal, Mulatier, & Collet, 2004).
Structure-Activity Relationship Studies : Ting et al. (2011) conducted a structure-activity relationship study of pyridazinones, including derivatives with structural similarities to the compound . Their work focused on identifying β-1,3-glucan synthase inhibitors, which are significant in the context of antifungal research (Ting et al., 2011).
properties
IUPAC Name |
6-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3S/c1-3-4-19-33-22-9-11-23(12-10-22)34(31,32)30-17-15-29(16-18-30)25-14-13-24(27-28-25)26-21-7-5-20(2)6-8-21/h5-14H,3-4,15-19H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWHEUWMUZWQKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-((4-butoxyphenyl)sulfonyl)piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((4-Fluorophenyl)sulfonyl)-2-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2635042.png)
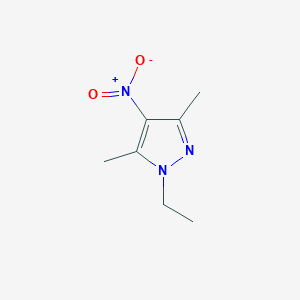
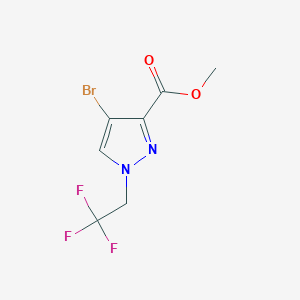
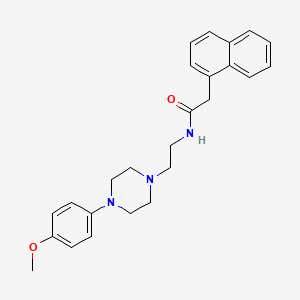
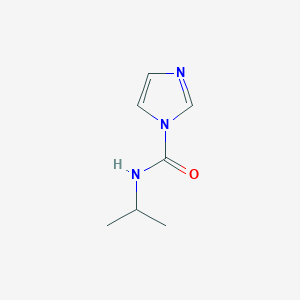
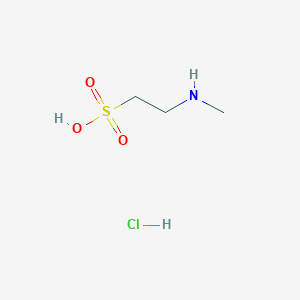
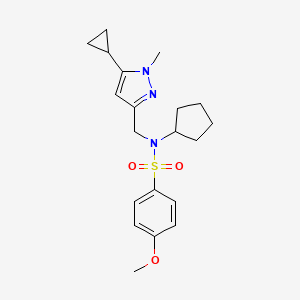

![(4-chlorophenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2635055.png)
![6-(dimethylamino)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2635056.png)


